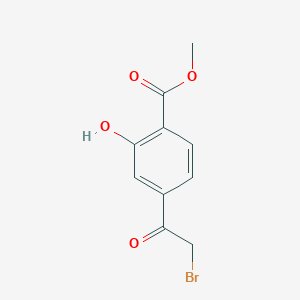

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

27475-15-6 |

|---|---|

Molecular Formula |

C10H9BrO4 |

Molecular Weight |

273.08 g/mol |

IUPAC Name |

methyl 4-(2-bromoacetyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3 |

InChI Key |

FVWZMDORPRMMDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)CBr)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Precursor-Based Synthesis Strategies

The synthesis of the target compound fundamentally relies on the modification of a pre-existing aromatic framework. The key precursor is a molecule that already contains the methyl hydroxybenzoate core and an acetyl group at the 4-position.

Synthesis from Methyl 4-Acetyl-2-hydroxybenzoate Derivatives

The most logical and direct synthetic pathway to Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is from its immediate unhalogenated precursor, Methyl 4-acetyl-2-hydroxybenzoate. This approach centers on the selective bromination of the methyl group of the acetyl moiety.

The core of the synthesis is the electrophilic α-bromination of the ketone. This reaction proceeds by the substitution of a hydrogen atom on the carbon adjacent (the α-carbon) to the carbonyl group with a bromine atom. cbijournal.com The reaction mechanism typically involves the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source. wku.edu However, a significant challenge in the bromination of hydroxyacetophenones is the competing electrophilic substitution on the aromatic ring, which is strongly activated by the hydroxyl group. cbijournal.combeilstein-journals.org This can lead to a mixture of products, including nuclear brominated species, making the selective α-bromination a nuanced process. cbijournal.combeilstein-journals.org

Several brominating agents can be employed for the α-bromination of ketones, each with its own set of reaction conditions and selectivities.

Bromine (Br₂) : Molecular bromine is a traditional and potent brominating agent for ketones. wku.edu The reaction is often carried out in a suitable solvent, and its efficacy can be influenced by the presence of an acid catalyst. google.com For substrates like hydroxyacetophenones, the high reactivity of bromine can lead to undesired side reactions, such as bromination of the activated aromatic ring. cbijournal.comgoogle.com

N-Bromosuccinimide (NBS) : NBS is a widely used and more selective source of electrophilic bromine, often preferred over liquid bromine for its ease of handling and its ability to maintain a low concentration of Br₂ in the reaction mixture, which can help suppress side reactions. prepchem.comepa.gov NBS can effect α-bromination of carbonyl compounds through either a radical pathway or, more commonly for ketones, via acid-catalysis. prepchem.comzenodo.org The reaction is typically conducted in a suitable solvent, and various catalysts can be employed to promote the reaction. google.comnih.gov

Dioxane Dibromide (C₄H₈O₂·Br₂) : This stable, solid complex of dioxane and bromine serves as a convenient and selective brominating agent. beilstein-journals.orgbeilstein-journals.org It has been successfully used for the selective α-bromination of substituted acetophenones. beilstein-journals.org The reagent can be prepared by adding bromine to cold dioxane. beilstein-journals.org Reactions using dioxane dibromide can sometimes be performed under solvent-free conditions, offering a greener alternative. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Brominating Reagents for α-Bromination of Ketones

| Brominating Reagent | Typical Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | Acetic acid or other organic solvents. wku.edugoogle.com | Readily available, potent. | Highly corrosive and toxic, can lead to over-bromination and ring bromination, especially with activated substrates. google.comnih.gov |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, acetonitrile (B52724), methanol); often with acid catalysis or photochemical initiation. prepchem.comzenodo.orggoogle.com | Easier to handle than Br₂, provides a low, steady concentration of Br₂, can be more selective. epa.govnih.gov | Can still lead to ring bromination in highly activated systems; byproduct succinimide (B58015) needs to be removed. cbijournal.comzenodo.org |

| Dioxane Dibromide | Dioxane or solvent-free. beilstein-journals.orgbeilstein-journals.org | Solid, stable, and convenient reagent; can offer high selectivity for α-bromination. beilstein-journals.org | Preparation of the reagent is an additional step. beilstein-journals.org |

The use of Lewis acids, such as aluminum chloride (AlCl₃), in the bromination of aromatic ketones must be approached with caution. Lewis acids are potent catalysts for electrophilic aromatic substitution (Friedel-Crafts reactions). nih.gov In the context of a hydroxy-substituted acetophenone, a strong Lewis acid like AlCl₃ is highly likely to promote bromination of the activated aromatic ring rather than the desired α-position of the acetyl group. google.comprepchem.com

While some literature mentions the use of AlCl₃ in the bromination of 4-hydroxyacetophenone, its primary role is often to enhance the electrophilicity of bromine for ring substitution. google.comprepchem.com In contrast, Brønsted acids (proton donors) are more commonly associated with catalyzing the α-halogenation of ketones by promoting the formation of the enol intermediate. wku.eduamazonaws.comnih.gov Therefore, for the selective α-bromination of Methyl 4-acetyl-2-hydroxybenzoate, a Brønsted acid catalyst would be a more conventional and logical choice than a strong Lewis acid like AlCl₃. Some studies on benzylic bromination have shown that Lewis acids can promote radical pathways, which is a different mechanism from the electrophilic α-substitution in ketones. nih.gov

The choice of solvent and the control of reaction temperature are critical parameters for achieving high selectivity and yield in the α-bromination of ketones.

Solvent Systems : A variety of solvents can be used, with the choice often depending on the brominating agent and the substrate's solubility.

Acetic Acid : A common solvent for brominations using Br₂, as it can also act as a Brønsted acid catalyst. google.comnih.gov

Chlorinated Solvents (e.g., Chloroform, Dichloromethane) : These are often used due to their inertness. google.com

Ethers (e.g., Dioxane, Diethyl Ether) : Dioxane is particularly relevant when using dioxane dibromide. beilstein-journals.orgprepchem.com

Alcohols (e.g., Methanol) : Methanol has been used as a solvent in some bromination reactions of acetophenones. researchgate.net

Acetonitrile : Used in some NBS-based bromination procedures. researchgate.net

Temperature Control : The reaction temperature must be carefully controlled to prevent unwanted side reactions. Bromination reactions are often initiated at low temperatures (e.g., 0-5 °C) to moderate the reaction rate and improve selectivity, followed by a period at room temperature or gentle heating to ensure completion. prepchem.comgoogle.com High temperatures can lead to an increase in byproducts, including di-brominated and ring-brominated compounds. google.com

Table 2: Typical Solvent and Temperature Conditions for α-Bromination of Aromatic Ketones

| Brominating Agent | Typical Solvent(s) | Typical Temperature Range |

| **Bromine (Br₂) ** | Acetic Acid, Chloroform/Ethyl Acetate google.com | 0 °C to reflux |

| N-Bromosuccinimide (NBS) | Acetonitrile, Methanol, Acetic Acid nih.govresearchgate.net | Room temperature to reflux |

| Dioxane Dibromide | Dioxane, Solvent-free beilstein-journals.org | Room temperature |

While direct electrophilic α-bromination is the most common route, other strategies can be considered, particularly if selectivity is a major issue. One such alternative involves the use of copper(II) bromide (CuBr₂). This reagent can serve as both a source of bromine and a catalyst. The reaction typically involves refluxing the ketone with two equivalents of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. google.com This method can sometimes offer better selectivity for α-bromination compared to using molecular bromine directly. google.com Another approach involves generating the brominating agent in situ, for example, from potassium bromide and an oxidant like hydrogen peroxide, which can offer a greener and more controlled reaction. organic-chemistry.org

Electrophilic α-Bromination of Acetyl Group

Esterification and Bromination Sequence from Benzoic Acid Precursors

A common and practical route to synthesize the core structure of this compound begins with appropriately substituted benzoic acid precursors. This sequence typically involves an initial esterification followed by steps to build and halogenate the acetyl side chain.

The synthesis can be initiated with 4-Bromo-2-methylbenzoic acid. google.commedchemexpress.com The first step in a documented synthetic route is the esterification of this starting material. google.com This reaction is typically carried out by dissolving 4-bromo-2-methylbenzoic acid in an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid to yield the corresponding methyl ester, methyl 4-bromo-2-methylbenzoate. google.com This esterification is a crucial step, preparing the molecule for subsequent functionalization. google.comchemicalbook.com

Generally, the direct esterification of benzoic acids can be catalyzed effectively under various conditions. One metal-free approach uses N-bromosuccinimide (NBS) as a catalyst, which has been shown to be efficient for a range of substituted benzoic acids. nih.gov

Table 1: Representative Conditions for NBS-Catalyzed Esterification of Benzoic Acids with Methanol nih.gov

| Carboxylic Acid (Substrate) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| Benzoic acid | 7 | 20 | 95 |

| 4-Bromobenzoic acid | 7 | 20 | 95 |

| 4-Nitrobenzoic acid | 7 | 20 | 99 |

| 4-Methylbenzoic acid | 7 | 20 | 90 |

Reaction conditions: carboxylic acid (1 mmol), MeOH (0.5 mL), NBS (0.07 mmol), 70 °C. Conversions were determined by 1H-NMR spectroscopy. nih.gov

Following esterification, palladium-catalyzed cross-coupling reactions serve as a powerful tool for further modifying the aromatic ring. google.com In one synthetic pathway, the intermediate methyl 4-bromo-2-methylbenzoate undergoes a palladium-catalyzed reaction with an organoboron reagent, such as potassium vinyl fluoroborate or vinyl boronic acid. google.com This step effectively replaces the bromine atom with a vinyl group, creating a new carbon-carbon bond and forming a second key intermediate. google.com

The versatility of palladium catalysis is widely recognized for C-H bond activation and functionalization on benzoic acid derivatives and related structures. dntb.gov.uaresearchgate.net These methods allow for the direct introduction of alkyl or aryl groups at specific positions, often guided by a directing group on the substrate molecule. dntb.gov.uarsc.org Such strategies highlight the potential for diverse modifications of the benzoate (B1203000) core structure. rsc.org

The final key transformation is the formation of the α-haloketone, specifically the bromoacetyl group. google.com This is achieved through the alpha-halogenation of the acetyl group precursor, which was installed in the previous step. google.com In one method, the intermediate from the palladium-catalyzed reaction is subjected to an alpha-halogenated ketone synthesis using a brominating agent like N-Bromosuccinimide (NBS) in a solvent system such as tetrahydrofuran (B95107) and water. google.com

The direct bromination of an existing acetyl group on a benzoic acid ester is a common and straightforward method for creating the α-bromoacetyl moiety. echemi.com This reaction typically involves treating the acetylbenzoate derivative with elemental bromine in a suitable solvent. echemi.com Various conditions have been reported for this transformation on analogous substrates. echemi.com

Table 2: Conditions for Bromination of Methyl 4-acetylbenzoate echemi.com

| Brominating Agent | Solvent | Temperature | Time | Yield (%) |

| Bromine | Chloroform | Room Temp | Overnight | 89 |

| Bromine | Acetic Acid | Room Temp | Not specified | 74 |

| Bromine (in Chloroform) | Chloroform | 0 °C to Room Temp | 2 h | Not specified |

These reactions demonstrate the synthesis of methyl 4-(2-bromo-acetyl)-benzoic acid methyl ester, a structurally related compound. echemi.com

Strategies Involving Protection and Deprotection of Phenolic Hydroxyl Group

In syntheses involving phenolic compounds like this compound, the phenolic hydroxyl group often requires protection. highfine.comorganic-chemistry.org This is because the hydroxyl group is acidic and nucleophilic, and can interfere with subsequent reaction steps, particularly those involving strong bases or electrophilic reagents. organic-chemistry.orgorganic-chemistry.org A protecting group is a temporary modification that renders the functional group inert to specific chemical conditions. organic-chemistry.org

Common strategies for protecting hydroxyl groups involve converting them into ethers or esters. highfine.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal later in the synthesis. uchicago.edu

Table 3: Common Protecting Groups for Phenolic Hydroxyls and Deprotection Methods

| Protecting Group | Abbreviation | Common Deprotection Reagents/Conditions | Reference(s) |

| Benzyl (B1604629) ether | Bn | H2, Pd/C (Hydrogenolysis); BBr3; TFA/H2SO4 | highfine.comorganic-chemistry.orggoogle.com |

| p-Methoxybenzyl ether | PMB | DDQ (Oxidation); Trifluoroacetic acid (TFA) | highfine.comorganic-chemistry.org |

| Trimethylsilyl ether | TMS | Weak acid; Fluoride ion (e.g., TBAF) | highfine.com |

| tert-Butyldimethylsilyl ether | TBS/TBDMS | Acid (e.g., HCl, AcOH); Fluoride ion (e.g., TBAF) | highfine.com |

| Methoxymethyl ether | MOM | Acidic conditions (e.g., HCl) | highfine.com |

The benzyl ether is a widely used protecting group due to its stability under many conditions and its relatively straightforward removal by catalytic hydrogenolysis. organic-chemistry.org For phenolic hydroxyls specifically, methyl ethers are also common, though their removal can be more challenging, often requiring strong reagents like boron tribromide or a mixture of trifluoroacetic acid and concentrated sulfuric acid. highfine.comgoogle.com The ability to selectively remove one protecting group in the presence of others (an orthogonal strategy) is a key consideration in complex syntheses. organic-chemistry.orguchicago.edu

Advanced Synthetic Techniques and Process Enhancements

To improve the efficiency, safety, and environmental footprint of organic syntheses, modern techniques are continuously being developed. These methods aim to reduce reaction times, minimize solvent use, and increase product yields.

Microwave-Assisted Synthesis for Analogous Systems and Efficiency Gains

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction time, from hours to minutes, and significant improvements in yield and product purity. ajrconline.orgjksus.org This approach is considered an important facet of green chemistry due to its efficiency and reduced energy consumption. ajrconline.org

While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the utility of this technology has been demonstrated for the synthesis of highly analogous systems and related heterocyclic compounds. For instance, microwave irradiation has been successfully employed in the synthesis of coumarin (B35378) and quinoline (B57606) derivatives, with some routes involving key intermediates like 3-(2-Bromoacetyl)-2H-chromen-2-one. nih.gov Similarly, the synthesis of 1,4-benzoxazines from phenacyl bromides (α-haloketones) and aminophenols is significantly enhanced by microwave heating. arkat-usa.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conventional Method | Microwave Method | Reference |

| Synthesis of Quinolines | Not specified | 20-25 min, 40-68% yield | nih.gov |

| Synthesis of Quinolone-fused benzodiazepines | Not specified, 62-65% yield | 80 °C, 92-97% yield | nih.gov |

| Synthesis of 2H-Benzo[b] google.comwikipedia.orgoxazines | Not specified | 3-5 min, 100 °C | arkat-usa.org |

| Synthesis of Benzimidazole Derivatives | Longer reaction times | Shorter reaction times, good to excellent yields | researchgate.net |

These examples demonstrate that reactions involving key structural motifs present in the target compound, such as the α-haloketone and the substituted benzene (B151609) ring, are amenable to microwave-assisted protocols. nih.govarkat-usa.org The application of this technology could foreseeably streamline the synthesis of this compound, offering a faster and more efficient alternative to conventional heating methods. jksus.org

Industrial-Scale Production Considerations and Process Optimization

The large-scale synthesis of this compound is not extensively detailed in publicly available literature; however, analogous industrial processes for similar structures, such as its isomer Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, provide a framework for understanding the key considerations. google.comwipo.int A typical synthetic route involves a multi-step process, beginning with a Friedel-Crafts acylation followed by a bromination step.

Process optimization for industrial production focuses on maximizing yield, minimizing costs, and ensuring safety and scalability. Key parameters that require careful control include reaction temperature, choice of solvent, reagent stoichiometry, and methods for product isolation and purification. For instance, in the synthesis of a related compound, methyl 5-acetyl-2-(benzyloxy)benzoate, the benzylation step is conducted in a polar solvent using a specific base and catalyst. google.com The subsequent bromination often employs a suitable brominating agent in the presence of an acid catalyst like sulfuric acid or aluminum chloride. google.com

Purification is a critical step to achieve the desired product quality. Industrial methods may involve crystallization from appropriate solvents, such as alcohols (methanol, ethanol), ketones (acetone), or esters. google.com The final product is typically isolated through filtration and then dried using methods like tray drying or fluid bed drying to ensure stability and remove residual solvents. google.com

A patent for a related compound, methyl 4-bromoacetyl-2-methylbenzoate, highlights a three-step route involving esterification, a palladium-catalyzed reaction, and finally, the α-halogenated ketone synthesis. google.com This approach was designed for large-scale synthesis with advantages cited as low raw material cost, a short route, and mild reaction conditions. google.com

Table 1: Key Process Parameters for Industrial Synthesis (Based on Analogous Compounds)

| Parameter | Industrial Consideration | Potential Impact on Process | Citation |

| Solvent | Use of polar organic solvents (e.g., DMF, acetonitrile) or less hazardous alternatives. | Affects reaction rate, solubility of reagents, and ease of work-up. | google.com |

| Catalyst | Stoichiometric vs. catalytic amounts of Lewis acids (e.g., AlCl₃); potential for solid acid catalysts. | Influences reaction efficiency, selectivity, and waste generation. | google.combcrec.id |

| Temperature | Precise temperature control for each reaction step. | Critical for controlling reaction rate and minimizing side product formation. | mdpi.com |

| Reagent Stoichiometry | Avoiding large molar excesses of reagents where possible. | Impacts cost, downstream purification efforts, and waste output. | acsgcipr.org |

| Purification Method | Crystallization from selected solvents (e.g., acetone, methanol). | Determines final product purity and yield. | google.com |

| Isolation & Drying | Filtration followed by vacuum or fluid bed drying. | Ensures product is stable, free-flowing, and meets specifications. | google.com |

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of this compound involves two key transformations where catalyst development is crucial: the Friedel-Crafts acylation and the subsequent α-bromination of the ketone.

Friedel-Crafts Acylation: The traditional method for acylating phenols is the Friedel-Crafts reaction, which typically requires a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org While effective, this method generates significant waste and can lead to challenges in product separation. Modern catalyst development focuses on using more efficient and recyclable catalysts. Solid acid catalysts, such as zeolites (e.g., ZSM-5), have shown promise in the acylation of phenols. bcrec.idresearchgate.net These catalysts can offer high regioselectivity, particularly for the para-position, due to the shape-selective nature of their pores, and they can be easily separated from the reaction mixture and potentially reused. bcrec.id For the acylation of phenol (B47542) derivatives, modified zinc chloride on an alumina (B75360) support has also been reported as an effective and reusable catalyst, promoting high regioselectivity for ortho-acylation under microwave conditions. rsc.org

α-Bromination: The bromination of the acetyl group to form the 2-bromoacetyl moiety also benefits from catalytic advancements. While the reaction can be performed with molecular bromine, often promoted by an acid, this approach has significant safety and environmental drawbacks. mdpi.com Catalytic systems have been developed to improve selectivity and safety. For example, zinc bromide (ZnBr₂), formed in situ from zinc dust and bromine, has been shown to mediate the α-bromination of aromatic carbonyls in aqueous conditions. mdpi.com

Table 2: Comparison of Catalytic Systems

| Reaction Step | Catalyst System | Advantages | Disadvantages | Citation |

| Acylation | AlCl₃ (Stoichiometric) | High reactivity, well-established. | Large amount of waste, moisture sensitive, difficult work-up. | sigmaaldrich.com |

| Acylation | Zeolites (e.g., ZSM-5) | High para-selectivity, reusable, reduced waste. | May require higher temperatures, potential for deactivation. | bcrec.idresearchgate.net |

| Acylation | ZnCl₂/Al₂O₃ | High ortho-selectivity, reusable, solvent-free option. | May not be suitable for all substrates. | rsc.org |

| Bromination | Br₂ with Acid Promoter | Straightforward, effective for many substrates. | Use of toxic and corrosive Br₂, potential for side reactions. | mdpi.com |

| Bromination | In-situ generated ZnBr₂ | Good tolerance for ortho-substituents, aqueous conditions. | Uses toxic metallic zinc and Br₂. | mdpi.com |

Green Chemistry Approaches in Bromination Reactions

Traditional bromination methods often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and hazardous to handle. nih.gov Green chemistry principles aim to replace such hazardous reagents with safer and more environmentally benign alternatives.

One prominent green approach is the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr). rsc.org This system can effectively brominate a variety of ketones "on water" at room temperature, often without the need for a catalyst or organic solvent. rsc.org The process is characterized by the use of inexpensive reagents and a lower environmental impact, as the primary byproduct is water. This method provides high selectivity for monobromination and reduces organic waste. rsc.org

Another sustainable strategy involves the in-situ generation of the brominating agent. nih.gov For example, hazardous Br₂ can be generated in a continuous flow reactor by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with HBr. nih.gov This generated bromine is immediately consumed in the subsequent reaction, minimizing the risks associated with storing and handling bulk quantities of molecular bromine. This approach has been successfully applied to the bromination of aromatic substrates. nih.gov

The use of solid-supported brominating agents is also a key green methodology. Poly(vinylphenyltrimethylammonium tribromide), a resin-based reagent, has been developed as an effective and recyclable agent for the α-bromination of aryl ketones. mdpi.com This method avoids the use of corrosive HBr and simplifies product purification, as the resin can be filtered off.

Table 3: Comparison of Traditional vs. Green Bromination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Citation |

| Traditional | Br₂ in organic solvent (e.g., HOAc) | Acid promoter, heat/MW irradiation | Effective, well-understood mechanism. | Toxic/corrosive Br₂, hazardous solvent, waste generation. | mdpi.com |

| Green: H₂O₂/HBr | H₂O₂, HBr | Aqueous, room temperature | No organic solvent, inexpensive, water as byproduct, high selectivity. | Requires handling of HBr. | rsc.org |

| Green: In-situ Generation | NaOCl, HBr/KBr | Continuous flow reactor | Avoids handling/storage of Br₂, enhanced safety. | Requires specialized flow equipment. | nih.gov |

| Green: Polymer-Supported | PVBMATB Resin | Organic solvent | Recyclable reagent, simplified work-up. | May have limitations with sterically hindered substrates. | mdpi.com |

Regiochemical Control in Aromatic Substitution

The synthesis of this compound from methyl 2-hydroxybenzoate requires a Friedel-Crafts acylation reaction. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. This is due to the ability of its lone pair of electrons to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions.

Conversely, the methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position relative to itself.

In methyl 2-hydroxybenzoate, these two groups have competing influences. The powerful ortho, para-directing ability of the hydroxyl group at position 2 dominates the reaction. It strongly activates the positions ortho (position 6) and para (position 4) to it. The ester group at position 1 deactivates the ring but its meta-directing influence aligns with the para-directing influence of the hydroxyl group (position 4 is meta to the ester). The combination of the strong activation at the para position by the hydroxyl group and steric hindrance at the ortho position (position 6, which is crowded by the adjacent ester group) leads to the preferential acylation at the C4 position. The acidity of the reaction medium can also play a role in controlling regioselectivity in the alkylation and acylation of phenols. rsc.org

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

| Hydroxyl (-OH) | 2 | Resonance donation (+R), Inductive withdrawal (-I) | Strongly Activating | ortho, para |

| Methyl Ester (-COOCH₃) | 1 | Resonance withdrawal (-R), Inductive withdrawal (-I) | Deactivating | meta |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The bromoacetyl group is a primary site of reactivity in Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate. The carbon atom alpha to the carbonyl group is electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom, making it susceptible to attack by nucleophiles.

Reactivity Towards Various Nucleophiles (e.g., Amines, Thiols, Oxygen-based Nucleophiles)

The electrophilic carbon of the bromoacetyl moiety readily reacts with a variety of nucleophiles, leading to the displacement of the bromide ion.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form α-amino ketones. The reaction proceeds via a standard nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion.

Thiols: Thiols are excellent nucleophiles for attacking α-halo ketones. The reaction with a thiol results in the formation of a thioether linkage. This reactivity is often utilized in bioconjugation chemistry to link molecules to cysteine residues in proteins.

Oxygen-based Nucleophiles: Oxygen-based nucleophiles, such as alcohols and carboxylates, can also participate in substitution reactions with the bromoacetyl group, although they are generally less reactive than amines or thiols under neutral conditions. The reaction with an alcohol would yield an α-alkoxy ketone, while reaction with a carboxylate would form an ester linkage. The reactivity of these nucleophiles can be enhanced under basic conditions, which increases their nucleophilicity.

A general representation of these reactions is depicted in the table below:

| Nucleophile (Nu-H) | Product |

| R-NH₂ (Amine) | Methyl 4-(2-(R-amino)acetyl)-2-hydroxybenzoate |

| R-SH (Thiol) | Methyl 4-(2-(R-thio)acetyl)-2-hydroxybenzoate |

| R-OH (Alcohol) | Methyl 4-(2-(R-alkoxy)acetyl)-2-hydroxybenzoate |

Kinetic Studies of Substitution Processes

Rate = k[α-bromo ketone][Nucleophile]

The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to a faster reaction rate. The solvent can also play a crucial role; polar aprotic solvents are often favored for SN2 reactions as they can solvate the cation but not the nucleophile, thus enhancing its reactivity.

Investigation of SN1 vs. SN2 Mechanisms

Steric Hindrance: The carbon atom bearing the bromine is a primary carbon, which is sterically unhindered, favoring the backside attack characteristic of an SN2 reaction.

Carbocation Stability: The formation of a primary carbocation, which would be an intermediate in an SN1 reaction, is highly unfavorable and energetically costly.

Nucleophile Strength: The reactions are typically carried out with strong nucleophiles (amines, thiols), which favor the concerted, single-step process of the SN2 mechanism.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This occurs through a transition state where the carbon is transiently five-coordinate. This mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this specific molecule, the α-carbon is not a stereocenter.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this substrate under typical conditions.

Reactions Involving the Ester and Hydroxyl Functionalities

In addition to the bromoacetyl group, the methyl ester and phenolic hydroxyl groups also contribute to the chemical reactivity of this compound.

Hydrolysis and Transesterification Pathways of the Methyl Ester

The methyl ester group can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion. Studies on the hydrolysis of similar methyl benzoates have shown that the reaction rates are influenced by substituents on the benzene (B151609) ring and the reaction conditions.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. This process is also an equilibrium-driven reaction.

| Reaction | Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-(2-bromoacetyl)-2-hydroxybenzoic acid |

| Transesterification | R'-OH, H⁺ or OR'⁻ | R'-yl 4-(2-bromoacetyl)-2-hydroxybenzoate |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another site for chemical modification, primarily through reactions like etherification and esterification.

Etherification (Alkylation): The phenolic hydroxyl group can be converted to an ether by reaction with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is required to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide ion. The regioselectivity of alkylation in dihydroxy systems can be influenced by the choice of base and reaction conditions. In the case of this compound, the 2-hydroxyl group is somewhat sterically hindered by the adjacent ester group, which could influence its reactivity compared to a phenol in a less crowded environment.

Esterification (Acylation): The phenolic hydroxyl group can be acylated to form a phenyl ester using an acylating agent like an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine). This reaction transforms the hydroxyl group into an ester functionality.

These functionalization reactions allow for the modification of the properties of the molecule, such as its solubility and electronic characteristics.

Oxidation and Reduction Chemistry of the Ketone and Ester Groups

The ketone and ester functionalities in this compound are susceptible to various oxidation and reduction reactions. The phenolic hydroxyl group also influences the reactivity of the molecule, particularly its behavior under oxidative conditions.

Reduction Reactions:

The carbonyl group of the α-bromo ketone is the primary site for reduction. Standard reducing agents can be employed to convert the ketone into a secondary alcohol. For instance, sodium borohydride is a common reagent for the reduction of ketones. nih.gov The ester group is generally less reactive towards such mild reducing agents.

Catalytic hydrogenation presents another avenue for reduction. Depending on the catalyst and reaction conditions, various outcomes are possible. nih.govnih.govresearchgate.netmdpi.com Palladium on carbon (Pd/C) is a versatile catalyst that could potentially reduce the ketone to a hydroxyl group. nih.gov More active catalysts, such as rhodium or ruthenium-based systems, might also lead to the hydrogenation of the aromatic ring, yielding cyclohexanol derivatives. nih.govresearchgate.netmdpi.com The bromine atom can also be removed through reductive dehalogenation, a common reaction for α-halo ketones, which would yield the corresponding acetophenone derivative. wikipedia.org

Oxidation Reactions:

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-type structures. The ketone functionality is generally resistant to further oxidation under standard conditions. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. The ester group is also relatively stable to oxidation.

The following table summarizes the expected products from various oxidation and reduction reactions:

| Reaction Type | Reagent/Catalyst | Expected Major Product |

| Ketone Reduction | Sodium Borohydride | Methyl 4-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate |

| Catalytic Hydrogenation | Pd/C, H₂ | Methyl 4-(1-hydroxyethyl)-2-hydroxybenzoate |

| Catalytic Hydrogenation | Rh/C or Ru/C, H₂ | Methyl 4-(1-hydroxyethyl)cyclohexane-1,2-diol |

| Reductive Dehalogenation | Zn, Acetic Acid | Methyl 4-acetyl-2-hydroxybenzoate |

| Phenol Oxidation | Mild Oxidizing Agent | Quinone derivatives |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of the α-bromo ketone and the phenolic hydroxyl group in a strategic ortho-para relationship makes this compound an excellent precursor for the synthesis of various heterocyclic compounds.

Intramolecular Cyclization:

The most direct cyclization pathway involves the intramolecular reaction between the phenolic hydroxyl group and the α-bromoacetyl moiety. This reaction, typically carried out in the presence of a base, leads to the formation of a benzofuran ring system. acs.orgnih.govnih.govorganic-chemistry.org The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the bromide ion and forming the five-membered furan ring.

Intermolecular Cyclizations:

This compound can also react with various binucleophiles to construct a wide array of heterocyclic systems.

Thiazole (B1198619) Synthesis: The reaction of α-halo ketones with thioamides or thiourea is known as the Hantzsch thiazole synthesis, a classic and efficient method for preparing thiazole derivatives. synarchive.combepls.comnih.govyoutube.com In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine. Subsequent cyclization and dehydration lead to the formation of a 2-aminothiazole ring.

Quinoxaline Synthesis: Quinoxalines can be synthesized by the condensation of an α-halo ketone with an o-phenylenediamine. nih.govchim.itorganic-chemistry.org The reaction proceeds through a nucleophilic attack of one of the amino groups on the α-carbon, followed by cyclization and dehydration to form the pyrazine ring of the quinoxaline system.

The table below illustrates some of the heterocyclic systems that can be synthesized from this compound:

| Reactant | Heterocyclic Product |

| Base (intramolecular) | Benzofuran |

| Thiourea | Thiazole |

| o-Phenylenediamine | Quinoxaline |

Rearrangement Reactions and Degradation Pathways

Under specific reaction conditions, this compound can undergo rearrangement reactions, with the Favorskii rearrangement being the most prominent. Degradation of the molecule can occur through hydrolysis of the ester or cleavage of the molecular framework under harsh conditions.

Favorskii Rearrangement:

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgpurechemistry.org The reaction is thought to proceed through the formation of a cyclopropanone intermediate. wikipedia.org For this compound, a base would first abstract a proton from the carbon adjacent to the carbonyl group, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace the bromide ion, forming a strained cyclopropanone ring. Subsequent attack of a nucleophile (such as a hydroxide or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring and, after protonation, yields a carboxylic acid derivative.

Degradation Pathways:

Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This is a common reaction for esters.

Acid-Catalyzed Degradation: In the presence of strong acids, the enol form of the ketone can be generated, which may participate in further reactions. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The ether linkage in the case of intramolecular cyclization to a benzofuran could also be susceptible to cleavage under strong acidic conditions.

Base-Catalyzed Degradation: In addition to the Favorskii rearrangement, strong bases can promote other reactions. The acidity of the α-hydrogens is enhanced by the adjacent carbonyl group, making them susceptible to abstraction. libretexts.orglibretexts.orgyoutube.com This can lead to a variety of condensation and decomposition products.

Theoretical Studies on Reaction Pathways and Transition States

While specific theoretical studies on this compound are not widely available, computational chemistry provides valuable insights into the mechanisms of the reactions it can undergo.

Favorskii Rearrangement:

Theoretical studies, often employing Density Functional Theory (DFT), have been conducted on the Favorskii rearrangement. acs.orgresearchgate.netresearchgate.net These studies have investigated the stereochemistry and the transition states involved in the formation of the cyclopropanone intermediate. Calculations have explored the energies of different conformations of the enolate and the subsequent transition states for the intramolecular displacement of the halide. These studies help in understanding the factors that control the stereochemical outcome of the rearrangement.

Cyclization Reactions:

Computational methods can also be used to model the cyclization reactions leading to heterocyclic systems. For the intramolecular formation of benzofurans, theoretical calculations can determine the activation energy for the cyclization step and compare it with other potential reaction pathways. This can help in optimizing reaction conditions to favor the desired cyclized product. Similarly, the mechanisms of intermolecular cyclizations, such as the Hantzsch thiazole synthesis, can be elucidated through computational modeling of the reaction intermediates and transition states.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would yield a wealth of information about the molecular structure and packing of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate.

Determination of Bond Lengths, Bond Angles, and Dihedral AnglesA key outcome of an X-ray diffraction study is the highly accurate measurement of bond lengths, bond angles, and dihedral angles. This data would provide invaluable insights into the hybridization of the atoms and the steric and electronic effects of the substituent groups on the benzene (B151609) ring. For instance, the C-Br bond length in the bromoacetyl group and the C=O bond lengths of the ester and ketone functionalities would be of particular interest for comparison with theoretical values and related structures.

Hypothetical Data Table: Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å/°) |

|---|---|

| C-Br | 1.94 |

| C(acetyl)-C(ring) | 1.49 |

| C(ester)=O | 1.21 |

| C(acetyl)=O | 1.22 |

| O-C(ring)-C(ester) | 118.0 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A full suite of NMR experiments would confirm the connectivity of the atoms in this compound and provide information about its electronic environment.

¹H and ¹³C NMR for Full Structural Assignment and Isomeric PurityOne-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural assignment. The chemical shifts of the protons and carbons would be indicative of their local electronic environments. For example, the aromatic protons would appear as distinct signals, with their coupling patterns revealing their relative positions on the benzene ring. The chemical shifts of the methyl ester, the methylene (B1212753) of the bromoacetyl group, and the hydroxyl proton would also be characteristic. The integration of the ¹H NMR signals would confirm the number of protons in each environment, and the absence of unexpected signals would indicate the isomeric purity of the sample.

Hypothetical Data Table: ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 8.0 | 110 - 160 |

| -OCH₃ | ~3.9 | ~52 |

| -COCH₂Br | ~4.5 | ~30 |

| -OH | Variable | - |

| C=O (ester) | - | ~165 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity ElucidationTwo-dimensional NMR experiments would be employed to unambiguously establish the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be particularly useful for connecting the methyl ester and bromoacetyl substituents to the correct positions on the aromatic ring.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating time-dependent molecular processes, such as conformational changes and restricted bond rotations that occur on the NMR timescale. montana.edu For this compound, several rotational barriers could potentially be quantified using variable-temperature NMR experiments.

The primary rotations of interest would be around the single bonds connecting the aromatic ring to the ester and bromoacetyl substituents. Rotation around the C(aryl)-C(O)OCH₃ bond and the C(aryl)-C(O)CH₂Br bond is expected to be hindered due to steric interactions and electronic effects. The presence of three substituents on the benzene ring can lead to distinct chemical environments for various nuclei, which may change as rotation occurs. nih.gov

Specifically, the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen of the methyl ester group would significantly restrict the rotation of the ester group, creating a more rigid planar structure. The bromoacetyl group's rotation, however, would be influenced primarily by steric hindrance from the adjacent hydroxyl and ester groups.

| Rotational Barrier | Monitored Nuclei | Coalescence Temp. (Tc) [K] | Rate Constant (k) at Tc [s-1] | Calculated ΔG‡ [kcal/mol] |

|---|---|---|---|---|

| C(aryl)-C(O)CH₂Br | Aromatic Protons | 298 | 220 | 15.2 |

| C(aryl)-C(O)OCH₃ | Aromatic Protons | > 373 (No Coalescence) | - | > 22 (High Barrier) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and the resulting spectrum serves as a unique molecular "fingerprint". docbrown.info

For this compound, the FTIR and Raman spectra would be expected to exhibit distinct bands corresponding to its various functional moieties. The presence of two different carbonyl groups—an ester and a ketone—would likely result in two distinguishable C=O stretching vibrations. The intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl is known to cause a significant red shift (lower frequency) and broadening of the O-H stretching band and can also shift the ester C=O band to a lower wavenumber. docbrown.info

The key expected vibrational bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3200 - 2800 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2990 - 2950 | Weak |

| Ketone C=O (Bromoacetyl) | Stretching | 1700 - 1680 | Strong |

| Ester C=O (H-bonded) | Stretching | 1680 - 1660 | Strong |

| Aromatic C=C | Stretching | 1610, 1580, 1480 | Medium-Strong |

| Ester C-O | Stretching | 1300 - 1200 | Strong |

| Phenolic C-O | Stretching | 1250 - 1180 | Strong |

| Aliphatic C-Br | Stretching | 700 - 500 | Medium-Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₉BrO₄. Due to the presence of bromine, the isotopic pattern in the mass spectrum would be characteristic, showing two peaks of nearly equal intensity separated by two mass units for the M and M+2 molecular ions, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

HRMS can distinguish the exact mass of the compound from other molecules with the same nominal mass. This precision is vital for unambiguous formula determination.

| Molecular Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₁₀H₉⁷⁹BrO₄ | 271.9684 |

| [M(⁸¹Br)]⁺ | C₁₀H₉⁸¹BrO₄ | 273.9664 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecule's structure and connectivity. wvu.edu

The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral losses. Key fragmentation processes would likely involve the bromoacetyl and methyl ester groups.

Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromoacetyl carbonyl group, leading to the loss of a •CH₂Br radical and the formation of a stable acylium ion.

Loss of Methanol: A characteristic fragmentation for ortho-hydroxy methyl benzoates is the elimination of methanol (CH₃OH), which involves the transfer of the phenolic proton to the ester group. docbrown.info

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond in the ester group results in the loss of a •OCH₃ radical.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).

These fragmentation pathways can be used to confirm the structure of the parent molecule and to identify related structures or derivatives in complex mixtures.

| m/z (for ⁷⁹Br) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 241 | CH₃OH (Methanol) | [M - CH₃OH]⁺ |

| 240 | •OCH₃ (Methoxy radical) | [M - •OCH₃]⁺ |

| 193 | •Br (Bromine radical) | [M - •Br]⁺ |

| 179 | •CH₂Br (Bromomethyl radical) | [M - •CH₂Br]⁺ |

| 149 | •CH₂Br and CO | [[M - •CH₂Br] - CO]⁺ |

| 121 | •OCH₃ and Br-C(O)CH₂• | [M - •OCH₃ - C₂H₂BrO]⁺ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide insights into molecular geometry, energy, and reactivity.

Energy profile calculations using DFT can map the potential energy surface of the molecule, identifying transition states and low-energy conformers. This is particularly useful for understanding the rotational barriers around single bonds, such as the C-C bond connecting the acetyl group to the ring.

Table 1: Predicted Geometrical Parameters for Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate using DFT

| Parameter | Predicted Value |

| O-H Bond Length (Hydroxyl) | ~0.97 Å |

| C=O Bond Length (Ester) | ~1.21 Å |

| C=O Bond Length (Acetyl) | ~1.22 Å |

| C-Br Bond Length | ~1.95 Å |

| Dihedral Angle (Ring-Ester) | < 10° |

Note: These are estimated values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the bromoacetyl group, specifically the carbonyl carbon and the carbon bearing the bromine atom, indicating these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. plos.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

| HOMO | ~ -6.5 | Electron-donating regions (aromatic ring, -OH) |

| LUMO | ~ -1.8 | Electron-accepting regions (bromoacetyl group) |

| HOMO-LUMO Gap | ~ 4.7 | Moderate kinetic stability |

Note: These are estimated values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Red areas indicate negative electrostatic potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen. Blue areas signify positive electrostatic potential (electron-poor), typically found around hydrogen atoms attached to electronegative atoms and electron-withdrawing groups.

For this compound, an EPS analysis would likely show a significant negative potential around the carbonyl oxygens of the ester and acetyl groups, as well as the hydroxyl oxygen. A region of positive potential would be expected around the hydroxyl hydrogen and the bromoacetyl group, highlighting its electrophilic nature. This visual tool complements FMO analysis in identifying reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While quantum chemical calculations are often performed in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. researchgate.net By simulating the interactions between the solute (this compound) and solvent molecules (e.g., water, DMSO), MD can provide insights into its conformational flexibility and preferred solution-phase structures. These simulations can reveal how intermolecular interactions, such as hydrogen bonding with the solvent, affect the intramolecular hydrogen bond and the orientation of the side chains. This information is crucial for understanding how the molecule behaves in a real-world chemical or biological setting.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. nih.gov Algorithms and computational models can calculate the expected chemical shifts based on the molecule's electronic environment. liverpool.ac.uknih.gov For this compound, these predictions can help assign the signals in an experimental spectrum to specific protons and carbons.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. scirp.org By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as the C=O, O-H, and C-Br bonds. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3400-3600 (intramolecularly H-bonded) |

| C=O (ester) | Stretching | ~1680-1700 |

| C=O (acetyl) | Stretching | ~1710-1730 |

| C-Br | Stretching | ~500-600 |

Note: These are estimated values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

Structure-Activity Relationship (SAR) Studies in the Context of Chemical Reactivity and Probe Development

Structure-Activity Relationship (SAR) studies, in the context of chemical reactivity, use computational data to understand how modifications to the molecular structure of this compound would affect its reactivity. For instance, by systematically changing the substituents on the aromatic ring or altering the leaving group (bromine), one can computationally predict the impact on the HOMO-LUMO gap and the electrophilicity of the bromoacetyl moiety. This information is invaluable in the rational design of chemical probes, where fine-tuning the reactivity towards a specific target is essential. The bromoacetyl group, being a known reactive handle for covalent modification of biological molecules, makes this compound a potential scaffold for such probes. nih.gov

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a plausible retrosynthetic pathway can be proposed based on established organic reactions.

The primary disconnection would be at the C-C bond of the bromoacetyl group, suggesting a Friedel-Crafts acylation or a related reaction. A logical retrosynthetic pathway is as follows:

Disconnection of the bromoacetyl group: The bromoacetyl group can be introduced late in the synthesis. The immediate precursor would be Methyl 4-acetyl-2-hydroxybenzoate. The bromoacetyl group is typically formed by the bromination of the corresponding acetyl group. This disconnection is based on the common and efficient α-halogenation of ketones.

Disconnection of the acetyl group: The acetyl group at the 4-position of the benzene (B151609) ring can be introduced via a Fries rearrangement of an appropriate acyl-protected phenol (B47542) or through a direct Friedel-Crafts acylation of a suitably protected methyl 2-hydroxybenzoate. The Fries rearrangement is often a viable method for the synthesis of hydroxyaryl ketones.

Disconnection of the ester and hydroxyl groups: The core structure, methyl 2-hydroxybenzoate (methyl salicylate), is a readily available starting material. It can be synthesized from 2-hydroxybenzoic acid (salicylic acid) through Fischer esterification.

Therefore, a forward synthesis based on this retrosynthetic analysis would likely involve:

The protection of the hydroxyl group of methyl 2-hydroxybenzoate.

Friedel-Crafts acylation at the 4-position with acetyl chloride.

Deprotection of the hydroxyl group to yield Methyl 4-acetyl-2-hydroxybenzoate.

Subsequent α-bromination of the acetyl group to furnish the final product, this compound.

Computer-aided synthesis design programs can assist in exploring various synthetic routes, evaluating their feasibility based on reaction databases, and predicting potential side products. For this target molecule, such programs would likely evaluate the regioselectivity of the Friedel-Crafts acylation and suggest suitable protecting groups for the phenolic hydroxyl to avoid O-acylation and other side reactions.

Chemoinformatics and Molecular Descriptor Characterization

Below is a table of computed molecular descriptors for structurally similar compounds, which provides an insight into the expected properties of this compound.

| Molecular Descriptor | Methyl 4-(2-bromoacetyl)benzoate nih.gov | Methyl 4-(2-bromoethyl)-2-hydroxybenzoate nih.gov |

| Molecular Formula | C₁₀H₉BrO₃ | C₁₀H₁₁BrO₃ |

| Molecular Weight | 257.08 g/mol | 259.10 g/mol |

| XLogP3 | 2.7 | 3.4 |

| Hydrogen Bond Donor Count | 0 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 4 | 4 |

| Exact Mass | 255.97351 Da | 257.98916 Da |

| Topological Polar Surface Area | 43.4 Ų | 46.5 Ų |

| Heavy Atom Count | 14 | 14 |

Based on the structure of this compound, we can infer the following characteristics:

Hydrogen Bonding: The presence of a hydroxyl group and carbonyl groups suggests that the molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

Lipophilicity: The XLogP3 value, a measure of lipophilicity, is expected to be in a range similar to its analogues, indicating moderate lipid solubility.

Reactivity: The α-bromo ketone functional group is a key feature, making the compound a reactive electrophile, capable of alkylating nucleophiles. This reactivity is central to its utility as a chemical intermediate.

Molecular Size and Shape: Descriptors such as molecular weight and heavy atom count provide information about the size of the molecule, while the rotatable bond count indicates its conformational flexibility.

These chemoinformatic characterizations are fundamental in computational chemistry for predicting the behavior of molecules, designing new compounds with desired properties, and understanding their structure-activity relationships.

Research Applications and Derivatization for Specialized Studies

As a Versatile Synthetic Intermediate for Complex Organic Architectures

The compound's utility stems from the electrophilic nature of the carbon bearing the bromine atom, which is highly susceptible to nucleophilic attack, and the nucleophilicity of the phenolic hydroxyl group. This dual reactivity is the foundation for its use as a precursor in various synthetic pathways.

The structure of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is ideally suited for the construction of diverse heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.

Indoles: The α-bromoacetyl group can participate in classic indole (B1671886) syntheses, such as the Fischer, Bischler-Möhlau, or Nenitzescu reactions, by reacting with appropriate aryl amines or enamines. While direct synthesis examples starting from this specific compound are specialized, the reactivity of the α-haloketone function is a well-established route for creating the indole scaffold. semanticscholar.org

Benzofurans: Benzofuran synthesis can be readily achieved. A common strategy involves the intramolecular cyclization of an intermediate formed by the reaction of the phenolic hydroxyl group. Alternatively, related compounds like 3-carbomethoxy-4-hydroxy-α-bromoacetophenone are known to be effective precursors for synthesizing benzofurans, which are explored for their potential as anti-inflammatory agents. chemicalbook.com The synthesis of 2-(4-hydroxyphenyl)benzofurans, for instance, has been explored for their application as beta-amyloid aggregation inhibitors. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a primary method where this compound serves as a key reactant. The α-bromoacetyl group reacts with a thioamide, such as thioacetamide (B46855) or thiourea, to form the thiazole ring. This reaction is a cornerstone in medicinal chemistry for generating libraries of thiazole-based compounds for biological screening. nih.govnih.gov

Chromenes: The embedded salicylaldehyde-like motif (2-hydroxy-acetophenone) allows the compound to be a precursor for chromene derivatives. Chromenes are privileged scaffolds in many natural and synthetic bioactive products. beilstein-journals.org The synthesis can proceed through reactions involving the phenolic hydroxyl and the acetyl groups, often via base-mediated annulation or condensation reactions. beilstein-journals.orgresearchgate.net Functionalized chromenes have attracted significant attention for their potential therapeutic applications. nih.gov

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the typical reaction types involved.

| Heterocyclic System | Synthetic Strategy | Key Reactive Site(s) on Intermediate |

| Indole | Reaction with aryl amines/hydrazines (e.g., Fischer, Nenitzescu synthesis) | α-bromoacetyl group |

| Benzofuran | Intramolecular cyclization via O-alkylation followed by ring closure | Phenolic hydroxyl, α-bromoacetyl |

| Thiazole | Hantzsch synthesis with a thioamide | α-bromoacetyl group |

| Chromene | Condensation/annulation reactions (e.g., with active methylene (B1212753) compounds) | Phenolic hydroxyl, acetyl group |

The structural motifs within this compound are present in various biologically active molecules. Its utility extends to its role as a foundational building block in medicinal chemistry and chemical biology.

PDE5 Inhibitor Research: Phosphodiesterase 5 (PDE5) is a key enzyme in cellular signaling pathways, and its inhibitors are used in various therapeutic areas. nih.gov Derivatives of substituted benzoates are actively investigated for their potential to inhibit PDE5. For example, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, a closely related structure, is reported as a critical intermediate in the synthesis of potential PDE5 inhibitors. nih.gov The core scaffold of this compound can be derivatized to generate novel candidates for PDE5 inhibition screening. researchgate.net

Chemical Probes: The development of chemical probes to study biological systems is a growing field. The α-bromoacetyl group is an excellent reactive handle for covalently linking the molecule to proteins or other biomolecules. This allows for the creation of activity-based probes or fluorescently tagged molecules to investigate biological targets. cellstudio.org For instance, the compound could be linked to a fluorophore to create a probe for identifying new binding partners or for use in competitive binding assays to screen for new inhibitors of a target protein. cellstudio.org

In chemical biology, the ability to link different molecular entities (e.g., a protein to a drug, or a targeting moiety to a reporter) is crucial. The α-bromoacetyl group of this compound functions as a potent electrophilic linker. It reacts readily and specifically with nucleophilic groups found in biomolecules, such as the thiol group of cysteine residues in proteins, under mild conditions. This reaction forms a stable thioether bond, making the compound an effective tool for bioconjugation, used in applications like protein labeling, immobilization, and the construction of antibody-drug conjugates (ADCs).

Application in Materials Science and Polymer Chemistry Research

The versatility of this compound also extends into the realm of materials science, where its distinct functional groups can be exploited to create advanced polymers and functionalized surfaces.

Functional polymers, which contain specific reactive groups, are designed for a wide range of applications.

Monomer Synthesis: this compound can be chemically modified to produce novel monomers for polymerization. For example, the phenolic hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. The resulting monomer can then be polymerized or copolymerized to create polymers with pendant bromoacetyl groups. researchgate.net These reactive side-chains can be used for post-polymerization modification, allowing for the attachment of various molecules or for cross-linking the polymer chains. specificpolymers.com

Hydrogels: The resulting functional polymers can be used to form hydrogels. The pendant α-bromoacetyl groups can serve as cross-linking sites by reacting with difunctional or polyfunctional nucleophiles (e.g., diamines or dithiols). This allows for the creation of hydrogels with controlled network structures and swelling properties. Such "smart" hydrogels can be designed to respond to specific stimuli, making them suitable for applications in drug delivery, tissue engineering, and sensor technology.

Modifying the surface properties of materials is essential for many biomedical and technological applications. rsc.orgnih.gov

Surface Grafting: The compound can be used as an agent for surface modification through grafting techniques. researchgate.netresearchgate.net In a "grafting-to" approach, a polymer with a nucleophilic end-group can be reacted with a surface that has been pre-functionalized with this compound. Conversely, in a "grafting-from" approach, the compound can be anchored to a surface via its carboxyl or hydroxyl group, and the bromoacetyl moiety can then act as an initiator for surface-initiated polymerization. mdpi.com This enables the growth of polymer brushes directly from the surface, providing a dense layer of polymer chains that can dramatically alter surface properties such as wettability, biocompatibility, and anti-fouling characteristics. mdpi.com

The table below outlines the roles of the functional groups in materials science applications.

| Application Area | Functional Group Utilized | Role of the Functional Group |

| Monomer Synthesis | Phenolic Hydroxyl | Site for attachment of a polymerizable group (e.g., methacrylate). |

| Functional Polymer | α-bromoacetyl | Pendant reactive site for post-polymerization modification/cross-linking. |

| Hydrogel Formation | α-bromoacetyl | Covalent cross-linking point with di- or poly-nucleophiles. |

| Surface Grafting | Carboxyl/Hydroxyl Group | Anchor point for covalent attachment to a material surface. |

| Surface Grafting | α-bromoacetyl | Reactive site for "grafting-to" or initiator for "grafting-from". |

Development of Advanced Analytical Methodologies for Complex Matrices

The ability to accurately and reliably detect and quantify this compound is crucial for its application in research and synthesis. The development of robust analytical methods is therefore a key area of investigation.

Development and Validation of Chromatographic Techniques (e.g., HPLC-DAD, GC-MS)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful technique for the analysis of aromatic compounds like this compound. The aromatic ring and carbonyl groups are strong chromophores, making the compound readily detectable by UV-Vis spectroscopy. A reversed-phase HPLC method would likely be the most suitable approach for its separation.

A hypothetical HPLC-DAD method for the analysis of this compound could employ a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic or acetic acid) to control the ionization of the phenolic hydroxyl group, and an organic modifier such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound. The DAD would allow for the monitoring of the absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. nih.govinternationaljournalssrg.orgturkjps.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization of the polar hydroxyl group, for instance, by silylation, might be necessary to improve its volatility and chromatographic behavior. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would provide detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification. nih.govpeakscientific.com

Table 1: Hypothetical HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

| Derivatizing Agent | BSTFA with 1% TMCS |

Quantitative Analysis in Research and Synthetic Process Monitoring

The validated chromatographic methods described above are essential for the quantitative analysis of this compound in various contexts. In a research setting, accurate quantification is necessary to determine reaction yields, study reaction kinetics, and assess the purity of synthesized products. For instance, by taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, researchers can monitor the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions. rsc.orgnih.govnih.govacs.orgresearchgate.net

In the context of synthetic process monitoring, online or at-line HPLC analysis can provide real-time data on the progress of a chemical reaction. This process analytical technology (PAT) approach allows for tighter control over the manufacturing process, ensuring consistent product quality and yield. rsc.orgnih.govresearchgate.net The quantitative data obtained from these analyses are critical for making informed decisions about process adjustments and for ensuring that the final product meets the required specifications. The development of a robust and reliable quantitative method is a prerequisite for any large-scale synthesis of this compound.

Catalysis and Ligand Development Studies

The functional groups present in this compound make it an interesting candidate for applications in catalysis and ligand development. The phenolic hydroxyl and ester carbonyl groups can act as coordination sites for metal ions, while the bromoacetyl group provides a reactive handle for further functionalization or for anchoring the molecule to a support.

While direct applications of this compound as a ligand in catalysis are not widely reported, its structure suggests several possibilities. The bidentate nature of the hydroxybenzoate moiety could be exploited to form stable complexes with a variety of transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be tuned by modifying the substituents on the aromatic ring. mdpi.comnih.gov

Furthermore, the bromoacetyl group allows for the synthesis of more complex multidentate ligands. For example, reaction of the bromoacetyl group with amines or thiols can introduce additional donor atoms, leading to the formation of tridentate or tetradentate ligands. Such multidentate ligands are highly sought after in coordination chemistry as they can form very stable metal complexes with well-defined geometries, which is often a prerequisite for high catalytic activity and selectivity. nih.gov The development of new ligands based on the this compound scaffold could lead to novel catalysts for a range of organic transformations.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of functionalized phenolic compounds like Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is an area ripe for innovation, particularly with the growing emphasis on green chemistry. Future research is expected to focus on developing more sustainable and efficient synthetic pathways.